
(S)-5-Hydroxy Omeprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Hydroxy Omeprazole: is a major metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound plays a significant role in the metabolism of omeprazole and has been the subject of various scientific studies due to its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxy Omeprazole typically involves the hydroxylation of omeprazole. This process can be achieved using various chemical reagents and conditions, such as the action of cytochrome P450 (CYP) isoform 2C19, a monooxygenase enzyme. The reaction conditions are carefully controlled to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized conditions to achieve high yields. The process involves the use of specific catalysts and solvents to facilitate the hydroxylation reaction efficiently.
Análisis De Reacciones Químicas
(S)-5-Hydroxy Omeprazole: undergoes various chemical reactions, including:
Oxidation: The hydroxylation of omeprazole to form this compound is an oxidation reaction.
Reduction: Although less common, reduction reactions can also be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, particularly CYP2C19, are commonly used for the oxidation of omeprazole.
Reduction: Specific reducing agents and controlled conditions are required for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The primary product of the hydroxylation reaction is this compound. Other minor products may include different positional isomers or oxidized derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Hydroxy Omeprazole: has several scientific research applications, including:
Chemistry: Studied for its role in drug metabolism and the development of new pharmaceuticals.
Biology: Investigated for its effects on biological systems, particularly in relation to enzyme activity and metabolic pathways.
Medicine: Used in clinical studies to understand the pharmacokinetics and pharmacodynamics of omeprazole and its metabolites.
Industry: Applied in the pharmaceutical industry for the development of improved PPIs and other therapeutic agents.
Mecanismo De Acción
(S)-5-Hydroxy Omeprazole: exerts its effects by inhibiting the gastric H+/K+-ATPase pump, similar to its parent compound omeprazole. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets and pathways involved include the proton pump and various signaling pathways related to acid secretion.
Comparación Con Compuestos Similares
(S)-5-Hydroxy Omeprazole: is compared with other similar compounds, such as:
Omeprazole: The parent compound, from which this compound is derived.
Esomeprazole: Another PPI with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A PPI with a slightly different chemical structure and efficacy profile.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the metabolism of omeprazole, which can influence the drug's overall efficacy and safety profile.
Propiedades
Fórmula molecular |
C17H19N3O4S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/t25-/m0/s1 |
Clave InChI |
CMZHQFXXAAIBKE-VWLOTQADSA-N |
SMILES isomérico |
CC1=C(C(=CN=C1C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
SMILES canónico |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
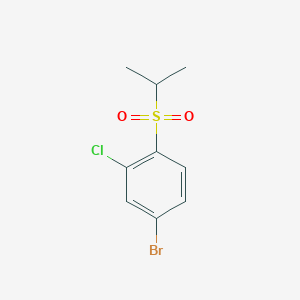
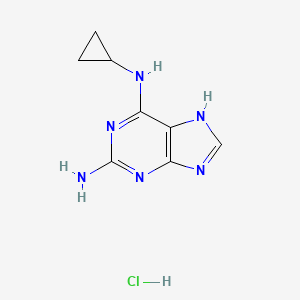
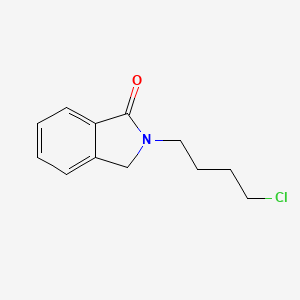

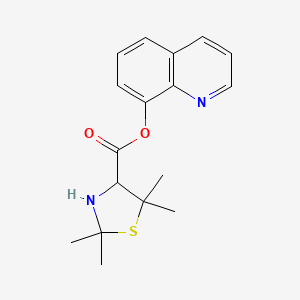
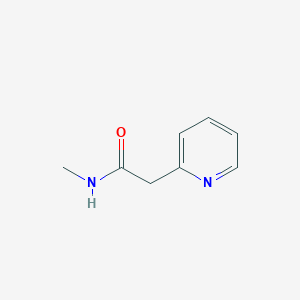
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
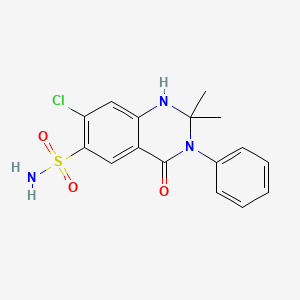
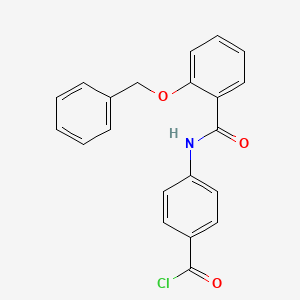
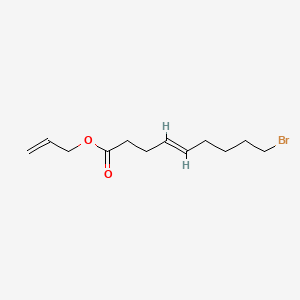
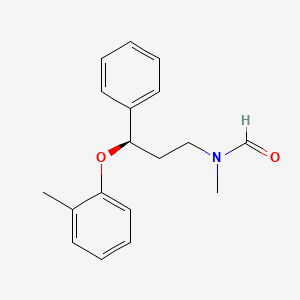
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)
